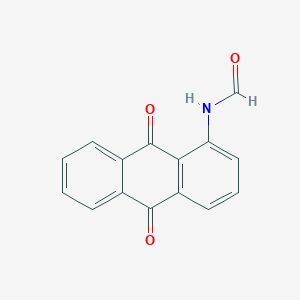
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate is a chemical compound known for its diverse applications in various fields It is a carbamate ester, which means it contains a carbamate group (–NHCOO–) linked to a phenyl ring substituted with chlorine atoms
Méthodes De Préparation
The synthesis of 2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate typically involves the reaction of 2,3,3-trichloroprop-2-en-1-ol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.
Analyse Des Réactions Chimiques
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit certain biological pathways in pests.
Mécanisme D'action
The mechanism of action of 2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways, depending on the enzyme targeted. The compound’s molecular structure allows it to interact with specific receptors or active sites, leading to its observed effects.
Comparaison Avec Des Composés Similaires
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate can be compared with other carbamate esters, such as:
Pyraclostrobin: A fungicide with a similar carbamate ester structure but different substituents, used to control plant pathogens.
2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate: A closely related compound with a different position of the chlorine atom on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
50643-30-6 |
|---|---|
Formule moléculaire |
C10H7Cl4NO2 |
Poids moléculaire |
315.0 g/mol |
Nom IUPAC |
2,3,3-trichloroprop-2-enyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H7Cl4NO2/c11-6-1-3-7(4-2-6)15-10(16)17-5-8(12)9(13)14/h1-4H,5H2,(H,15,16) |
Clé InChI |
ZAGIEQHKJFUVAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)OCC(=C(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


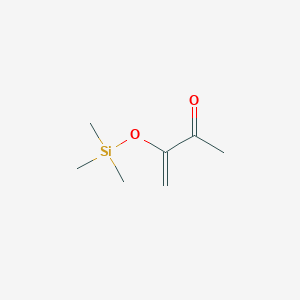
![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)

![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)

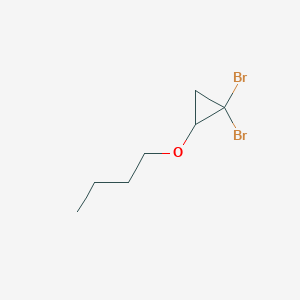
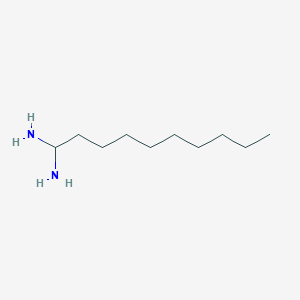
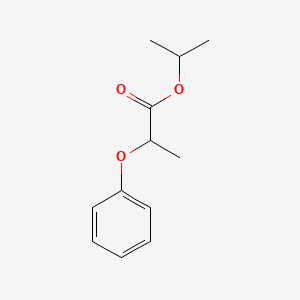
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)

![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
